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Compound of Interest

Compound Name: Oxotremorine

Cat. No.: B1194727

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxotremorine, a synthetic tertiary amine, and its quaternary ammonium analog,
Oxotremorine M, are potent and widely utilized agonists of muscarinic acetylcholine receptors
(mAChRs).[1][2] Although often described as non-selective, detailed pharmacological studies
have revealed subtle differences in its affinity and functional potency across the five muscarinic
receptor subtypes (M1-M5). This technical guide provides an in-depth overview of
oxotremorine's pharmacological profile, detailing its binding affinities, functional potencies,
and the downstream signaling pathways it modulates. Furthermore, this guide outlines
comprehensive experimental protocols for the key assays used to characterize oxotremorine
and similar muscarinic ligands, and presents visual representations of its signaling mechanisms
and experimental workflows.

Chemical Properties

Property Value

IUPAC Name 1-[4-(1-pyrrolidinyl)-2-butynyl]-2-pyrrolidinone
Molecular Formula C12H18N20

Molar Mass 206.28 g/mol

CAS Number 70-22-4
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Quantitative Pharmacological Data

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of
oxotremorine and its analog, oxotremorine-M, at the five human muscarinic receptor
subtypes (M1-M5). Data is compiled from various studies, primarily utilizing recombinant
human receptors expressed in Chinese Hamster Ovary (CHO) cells.

Table 1: Binding Affinity of Oxotremorine at Muscarinic Receptor Subtypes

Receptor Lo . .
Radioligand pKi Ki (nM) Reference

Subtype

M1 [2H]-NMS 5.5 ~3162 [3]
[PH]-

M1 _ 7.77 17 [3]
Oxotremorine-M

M2 [2H]-NMS 6.0 ~1000 [3]

M3 [BH]-NMS 5.8 ~1585

M4 [3H]-NMS 5.7 ~1995

M5 [2H]-NMS 5.1 ~7943

Note: NMS refers to N-methylscopolamine, a non-selective muscarinic antagonist.

Table 2: Functional Potency of Oxotremorine at Muscarinic Receptor Subtypes

Receptor

Subtype Assay Type PECS0 EC50 (nM) Reference
M1 R-SAT 6.41 390

M2 R-SAT 7.6 o5

M3 R-SAT 7.3 50

M4 R-SAT 7.52 30

M5 R-SAT 7.26 55
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Note: R-SAT refers to Receptor Selection and Amplification Technology, a functional assay.

Table 3: Binding Affinity of Oxotremorine-M at Muscarinic Receptor Subtypes

Receptor Subtype Radioligand pKi Ki (nM)
M1 [3H]-Pirenzepine 7.4 40

M2 [3H]-AF-DX 384 7.9 12.6
M3 [3H]-4-DAMP 7.6 251

M4 [3H]-Himbacine 7.5 31.6

M5 [3H]-NMS 7.2 63.1

Table 4: Functional Potency of Oxotremorine-M at Muscarinic Receptor Subtypes

Receptor
Assay Type PEC50 EC50 (nM) Reference

Subtype
Calcium

M1 6.9 126
Mobilization

M2 cAMP Inhibition 8.1 7.9
Calcium

M3 o 7.4 39.8
Mobilization
Calcium

M4 Mobilization 7.1 79.4
(Ga1lb)
[FH]-InsPs

M5 4.6 25119

Accumulation

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRS) that, upon activation by an
agonist like oxotremorine, initiate distinct intracellular signaling cascades depending on the
receptor subtype.
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Gg/11 Signaling Pathway (M1, M3, M5 Receptors)

The M1, M3, and M5 receptor subtypes primarily couple to the Gg/11 family of G proteins.
Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the
endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent
increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to a

cascade of downstream cellular responses.

Click to download full resolution via product page
Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Gilo Signaling Pathway (M2, M4 Receptors)

The M2 and M4 receptor subtypes couple to the Gi/o family of G proteins. Activation of this
pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic
adenosine monophosphate (CAMP) levels. The reduction in cAMP leads to decreased activity
of protein kinase A (PKA). Additionally, the By subunits of the Gi/o protein can directly modulate
the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK)
channels.

Click to download full resolution via product page

Gi/o Signaling Pathway for M2 and M4 Receptors.
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Experimental Protocols
Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of
oxotremorine for muscarinic receptors using a radiolabeled antagonist, such as [3H]-N-
methylscopolamine ([3H]-NMS).

Materials:

e CHO cell membranes stably expressing the human muscarinic receptor subtype of interest.
o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, pH 7.4.

o Radioligand: [3H]-NMS (specific activity ~80 Ci/mmol).

» Non-specific determinant: Atropine (1 uM final concentration).
e Test compound: Oxotremorine, serially diluted.

o 96-well filter plates (e.g., Millipore Multiscreen).
 Scintillation cocktail and liquid scintillation counter.
Procedure:

e Prepare serial dilutions of oxotremorine in assay buffer.

e In a 96-well plate, add in triplicate:

o Total Binding: 50 uL of assay buffer, 50 uL of [3H]-NMS solution (at a concentration near its
Kd), and 100 pL of cell membrane preparation.

o Non-specific Binding (NSB): 50 uL of atropine solution, 50 pL of [3H]-NMS solution, and
100 pL of cell membrane preparation.

o Competition Binding: 50 pL of each oxotremorine dilution, 50 uL of [BH]-NMS solution,
and 100 pL of cell membrane preparation.
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 Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

e Harvest the membranes by rapid filtration through the filter plate, followed by 3-4 washes
with ice-cold assay buffer.

 Allow the filters to dry completely.

o Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation
counter.

Data Analysis:
» Calculate specific binding by subtracting the NSB from the total binding.

» Plot the percentage of specific binding against the logarithm of the oxotremorine
concentration.

o Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-
response curve).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L])/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for a Radioligand Binding Assay.
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Calcium Mobilization Assay (FLIPR)

This protocol describes a method to measure the increase in intracellular calcium concentration
following the activation of Gg/11-coupled muscarinic receptors (M1, M3, M5) by oxotremorine,
using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

o CHO cells stably expressing the human M1, M3, or M5 receptor.

e Cell culture medium (e.g., Ham's F-12K with 10% FBS).

o Black, clear-bottom 96- or 384-well cell culture plates.

o Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calcium-6).

o Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

e Test compound: Oxotremorine, serially diluted.

e FLIPR instrument.

Procedure:

e Seed the cells into the microplates and culture overnight.

o Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
¢ Remove the culture medium from the cells and add the dye solution.

 Incubate the plate at 37°C for 60 minutes.

o Prepare serial dilutions of oxotremorine in assay buffer in a separate compound plate.
e Place both the cell plate and the compound plate into the FLIPR instrument.

o Establish a baseline fluorescence reading for 10-20 seconds.
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e The instrument will then automatically add the oxotremorine solutions from the compound
plate to the cell plate.

» Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.
Data Analysis:

e The response is calculated as the maximum fluorescence intensity after compound addition
minus the baseline fluorescence.

o Normalize the data to the response of a maximal concentration of a reference agonist (e.g.,
acetylcholine).

» Plot the normalized response against the logarithm of the oxotremorine concentration and
fit the data to a four-parameter logistic equation to determine the EC50 value.
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Workflow for a Calcium Mobilization Assay using FLIPR.
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Cyclic AMP (cCAMP) Inhibition Assay (HTRF)

This protocol describes a method to measure the inhibition of adenylyl cyclase activity, and
thus the decrease in intracellular cAMP levels, following the activation of Gi/o-coupled
muscarinic receptors (M2, M4) by oxotremorine. The assay utilizes Homogeneous Time-
Resolved Fluorescence (HTRF) technology.

Materials:

e CHO cells stably expressing the human M2 or M4 receptor.

e Cell culture medium.

e White, low-volume 384-well plates.

o Forskolin (an adenylyl cyclase activator).

o CAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).

o Test compound: Oxotremorine, serially diluted.

o HTRF-compatible plate reader.

Procedure:

o Plate the M2 or M4 expressing cells in the 384-well plates and culture overnight.
o Prepare serial dilutions of oxotremorine.

e Pre-incubate the cells with the oxotremorine dilutions for 15-30 minutes.

» Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 puM) to induce cAMP
production and incubate for 30 minutes.

¢ Lyse the cells and add the HTRF reagents (CAMP-d2 and anti-cAMP cryptate) according to
the kit manufacturer's protocol.

 Incubate the plate at room temperature for 60 minutes to allow for the competitive binding
reaction to reach equilibrium.
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e Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665
nm and 620 nm.

Data Analysis:

e Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

o The HTRF signal is inversely proportional to the intracellular cCAMP concentration.
» Plot the HTRF ratio against the logarithm of the oxotremorine concentration.

o Determine the IC50 value using non-linear regression analysis. This represents the
concentration of oxotremorine that causes a 50% inhibition of the forskolin-stimulated cAMP
production.
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Workflow for a cCAMP Inhibition Assay using HTRF.
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Conclusion

Oxotremorine and its derivatives remain invaluable tools in the study of muscarinic
acetylcholine receptors. This guide has provided a comprehensive overview of its
pharmacological properties, including quantitative data on its interaction with all five receptor
subtypes. The detailed experimental protocols and visual representations of signaling pathways
and workflows are intended to serve as a practical resource for researchers in the field of
cholinergic pharmacology and drug discovery. A thorough understanding of oxotremorine's
profile is crucial for the design and interpretation of experiments aimed at elucidating the
physiological and pathological roles of muscarinic receptors and for the development of novel,
subtype-selective therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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